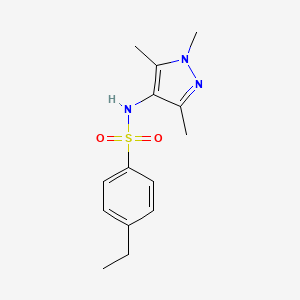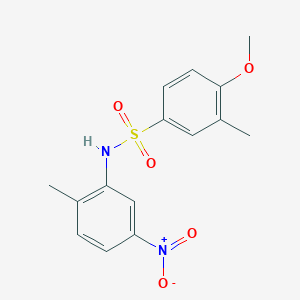![molecular formula C14H21NO4 B5763554 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)
4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine, also known as DMPEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPEM is a morpholine derivative that contains two methoxy groups and a phenoxyethyl group, making it a promising candidate for drug design and development.
作用機序
The mechanism of action of 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In neurons, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been shown to have various biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been shown to induce apoptosis and cell cycle arrest, leading to a decrease in cell viability. In neurons, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been shown to modulate neurotransmitter release, leading to changes in synaptic transmission and plasticity.
実験室実験の利点と制限
4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential therapeutic applications. However, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
There are several future directions for 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine research, including the synthesis of novel 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine derivatives with improved pharmacological properties, the investigation of 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine's potential as a neuroprotective agent in various neurological disorders, and the development of 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine-based drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine and its potential for clinical applications.
合成法
4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine can be synthesized through a multi-step process that involves the reaction of morpholine with 2,6-dimethoxyphenol in the presence of a base such as potassium carbonate. The resulting product can then be further reacted with ethylene oxide to form the final product, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine.
科学的研究の応用
4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug design. In cancer research, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug design, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
特性
IUPAC Name |
4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-16-12-4-3-5-13(17-2)14(12)19-11-8-15-6-9-18-10-7-15/h3-5H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBRJRHUFUIHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5731232 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-methyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5763473.png)

![2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5763498.png)



![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
![methyl 1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5763555.png)

![ethyl 5-[(dimethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5763565.png)
![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)


![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)